4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid CAS number and properties
4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid CAS number and properties
An In-depth Technical Guide to 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrrole framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds, from natural products to blockbuster synthetic drugs like Atorvastatin (Lipitor) and Sunitinib.[1][2] The inherent electronic properties and hydrogen bonding capabilities of the pyrrole ring make it a privileged scaffold for interacting with diverse biological targets. This guide focuses on a specific, functionalized derivative: 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid . The introduction of a 4-fluorophenyl group at the 4-position and a carboxylic acid at the 3-position creates a molecule with significant potential for further chemical elaboration and biological investigation. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a key handle for forming amides, esters, and other functional groups, making it a valuable building block in drug discovery programs.[3]
This technical guide provides a comprehensive overview of 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid, consolidating its core chemical properties, synthesis strategies, analytical methodologies, and potential pharmacological relevance for researchers and drug development professionals.
Core Identity and Physicochemical Properties
The foundational step in working with any chemical entity is to establish its unambiguous identity and understand its basic physical characteristics.
The key physicochemical properties are summarized in the table below. This data is critical for determining appropriate solvents for reactions and analysis, understanding its solid-state behavior, and planning for storage.
| Property | Value | Source(s) |
| Physical Form | Solid powder | [4] |
| Melting Point | 214-216 °C | |
| Purity | Typically >95-98% | [4][6] |
| Storage Temperature | Room Temperature | [4] |
| InChI | 1S/C11H8FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-6,13H,(H,14,15) | [4][7] |
| InChIKey | ZIVPFZMWENLWSN-UHFFFAOYSA-N | [4][7] |
| SMILES | C1=CC(=CC=C1C2=CNC=C2C(=O)O)F | [7] |
Synthesis and Derivatization Strategies
The synthesis of highly substituted pyrrole-3-carboxylic acids is an area of active research, with methodologies evolving from classical batch reactions to modern continuous flow processes.
Synthetic Pathways: The Hantzsch Synthesis and Modern Variants
A prominent method for constructing the pyrrole core is the Hantzsch pyrrole synthesis.[1] This reaction typically involves the condensation of a β-ketoester, an α-haloketone, and an amine or ammonia. For the synthesis of pyrrole-3-carboxylic acids specifically, a modern and highly efficient approach utilizes continuous flow chemistry. This method allows for the one-step synthesis directly from tert-butyl acetoacetates, primary amines, and 2-bromoketones.[1][8][9]
A key innovation in the flow synthesis is the in situ hydrolysis of a tert-butyl ester. The hydrobromic acid (HBr) generated as a byproduct during the pyrrole ring formation is utilized to cleave the tert-butyl protecting group, yielding the desired carboxylic acid in a single, continuous operation without the need to isolate intermediates.[1][9] This process is highly atom-economical and efficient, making it ideal for library synthesis and rapid lead optimization.
Caption: Continuous flow synthesis of pyrrole-3-carboxylic acids.
General Experimental Protocol: Continuous Flow Synthesis
The following is a generalized protocol based on the principles of continuous flow synthesis for pyrrole-3-carboxylic acids.[1][9] Specific flow rates, concentrations, and temperatures would require optimization for the target molecule.
Materials:
-
tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate (a β-ketoester)
-
Ammonium carbamate (as an ammonia source for an N-H pyrrole)
-
An appropriate α-haloketone
-
Solvent (e.g., Methanol, Acetonitrile)
-
Microreactor system with multiple pump inputs and a heated reaction coil
Procedure:
-
Stream A Preparation: Dissolve the β-ketoester (e.g., tert-butyl 3-(4-fluorophenyl)-3-oxopropanoate) and the α-haloketone in the chosen solvent.
-
Stream B Preparation: Prepare a solution of the amine source (e.g., ammonium carbamate in methanol).
-
System Setup: Set up the microreactor with a T-mixer to combine Stream A and Stream B. The output of the mixer should lead into a heated residence time coil. Set the desired temperature (e.g., 80-120 °C).
-
Reaction Initiation: Pump Stream A and Stream B into the T-mixer at controlled flow rates. The combined stream enters the heated coil. The Hantzsch condensation occurs, forming the pyrrole ring and generating HBr.
-
In Situ Hydrolysis: As the reaction mixture flows through the heated coil, the HBr byproduct catalyzes the hydrolysis of the tert-butyl ester to the carboxylic acid.
-
Collection: The product stream exiting the reactor is collected.
-
Workup and Purification: The solvent is typically removed under reduced pressure. The crude product can then be purified by standard methods such as recrystallization or column chromatography to yield pure 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid.
Analytical and Spectroscopic Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of the synthesized compound.
Spectroscopic Data
| Data Type | Value | Source(s) |
| Monoisotopic Mass | 205.05391 Da | [7] |
| Predicted XlogP | 2.0 | [7] |
| Predicted CCS [M+H]⁺ | 140.7 Ų | [7] |
| Predicted CCS [M-H]⁻ | 142.9 Ų | [7] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic acids like 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid.
Methodology: Reversed-Phase HPLC
Reversed-phase HPLC is a common choice. However, due to the ionizable nature of the carboxylic acid, mobile phase pH control is critical to ensure good peak shape and reproducibility. Ion-exclusion chromatography is another powerful, specialized technique for organic acid analysis.[10]
A general-purpose reversed-phase HPLC method would involve the following:
| Parameter | Typical Conditions | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile and an acidic aqueous buffer (e.g., 0.1% Formic Acid or Phosphate Buffer, pH ~3) | The acidic buffer suppresses the ionization of the carboxylic acid, leading to better retention and peak shape. |
| Elution | Gradient or Isocratic | A gradient elution (increasing acetonitrile) is often used to ensure elution of the compound and any impurities within a reasonable time. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical columns. |
| Detection | UV/Vis Detector (e.g., 210 nm, 225 nm, or 254 nm) | The carboxyl group and aromatic rings provide UV absorbance. The 200-225 nm range is often used for the carboxyl group itself.[10][11] |
| Column Temp | 30-40 °C | Ensures reproducible retention times. |
Biological Relevance and Potential Applications
The pyrrole-3-carboxylic acid scaffold is a key feature in numerous pharmacologically active agents.[1] This suggests that 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest for drug discovery.
Context in Drug Development
-
Antibacterial Agents: Pyrrole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[12][13] The core can be functionalized to target essential bacterial processes like fatty acid biosynthesis or DNA gyrase activity.[12]
-
Anticancer Agents: Numerous pyrrole-containing compounds have been investigated as anticancer agents.[14][15] They can be designed to inhibit protein kinases, disrupt cell cycle progression, or induce apoptosis in tumor cells.[14][15] The well-known drug Sunitinib, a multi-targeted tyrosine kinase inhibitor, features a pyrrole core.[2]
-
HMG-CoA Reductase Inhibition: The structural resemblance of substituted pyrroles to portions of Atorvastatin (Lipitor) makes this class of compounds interesting for the development of hypolipidemic and hypocholesterolemic agents.[1][16] Atorvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Caption: Inhibition of the HMG-CoA reductase pathway.
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is derived from available safety data.
| Category | Information | Source(s) |
| Signal Word | Warning | [4] |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [4] |
Conclusion and Future Directions
4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid is a well-defined chemical entity with significant potential as a building block for medicinal chemistry and drug discovery. Its synthesis is accessible through modern, efficient methods like continuous flow chemistry. The presence of the fluorophenyl group and the carboxylic acid handle provides clear avenues for the creation of diverse chemical libraries.
Future research should focus on leveraging this scaffold to synthesize novel amide and ester derivatives and screening them for a range of biological activities, particularly in the areas of oncology and infectious diseases where pyrrole-based compounds have shown considerable promise. Further investigation into its solid-state properties and polymorphism could also be valuable for its development in pharmaceutical applications.
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